Cas no 2228577-22-6 (tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate)

Technical Introduction: tert-Butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate is a specialized carbamate derivative featuring a tert-butyl-protected amine group and a chlorophenyl backbone with a hydroxyl-substituted propan-2-yl moiety. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemical intermediates, due to its structural versatility and reactive functional groups. The tert-butyl carbamate (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic modifications. The presence of both amino and hydroxyl groups enhances its utility as a bifunctional building block. Its chlorinated aromatic ring further enables selective cross-coupling reactions, making it valuable for constructing complex molecular architectures.
tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate structure
2228577-22-6 structure
Product Name:tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate
CAS No:2228577-22-6
MF:C14H21ClN2O3
MW:300.781142950058
CID:5849381
PubChem ID:165643408
Update Time:2025-06-28

tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate
    • EN300-1902729
    • tert-butyl N-[4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenyl]carbamate
    • 2228577-22-6
    • Inchi: 1S/C14H21ClN2O3/c1-13(2,3)20-12(18)17-9-5-6-10(11(15)7-9)14(4,19)8-16/h5-7,19H,8,16H2,1-4H3,(H,17,18)
    • InChI Key: WQXFKWFHHRIVLM-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C)(CN)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 300.1240702g/mol
  • Monoisotopic Mass: 300.1240702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 84.6Ų

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Additional information on tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate

Introduction to tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate (CAS No. 2228577-22-6)

tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate (CAS No. 2228577-22-6) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a tert-butyl carbamate derivative that features a unique combination of functional groups, including an amino, hydroxy, and chloro substituent on the phenyl ring. These functional groups contribute to its diverse chemical properties and biological activities, making it a valuable candidate for various applications.

The structure of tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate can be represented as follows: the tert-butyl group provides steric protection, while the amino and hydroxy groups offer potential sites for hydrogen bonding and other intermolecular interactions. The chloro substituent on the phenyl ring introduces additional electronic effects, which can influence the compound's reactivity and selectivity in various chemical reactions.

In recent years, there has been growing interest in the development of novel compounds for therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer. tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate has shown promising results in preliminary studies due to its ability to modulate specific biological pathways. For instance, research has indicated that this compound can interact with key enzymes involved in signal transduction and cell proliferation, potentially offering new avenues for drug discovery.

One of the key areas of focus has been the investigation of tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate as a potential inhibitor of protein kinases. Protein kinases play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of these enzymes is often associated with various diseases, including cancer. Studies have shown that this compound can selectively inhibit certain protein kinases, thereby disrupting aberrant signaling pathways and potentially leading to therapeutic benefits.

Beyond its potential as a kinase inhibitor, tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate has also been explored for its anti-inflammatory properties. Inflammation is a complex biological response involving multiple cellular and molecular mechanisms. Compounds that can effectively modulate inflammatory responses have significant therapeutic potential. Research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and chemokines, suggesting its utility in treating inflammatory disorders.

The synthesis of tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 4-chloroaniline with tert-butyl chloroformate followed by subsequent modifications to introduce the amino and hydroxy functionalities. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications.

In addition to its potential therapeutic applications, tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate has also been studied for its use as a tool compound in biochemical assays. Tool compounds are essential for validating target engagement and assessing the biological relevance of specific molecular interactions. The unique combination of functional groups in this compound makes it well-suited for such applications, providing researchers with a valuable tool for probing complex biological systems.

The safety profile of tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate is an important consideration for both research and potential clinical applications. Preclinical studies have generally shown favorable safety profiles, with minimal toxicity observed at relevant concentrations. However, ongoing research is necessary to fully understand the long-term effects and any potential side effects associated with prolonged exposure or higher doses.

In conclusion, tert-butyl N-4-(1-amino-2-hydroxypropan-2-yl)-3-chlorophenylcarbamate (CAS No. 2228577-22-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation into its therapeutic potential. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely to play an increasingly important role in the development of new treatments for various diseases.

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